Hexakis(trifluoroacetyl)inositol

説明

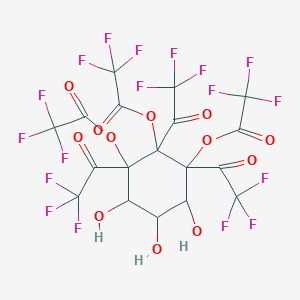

Hexakis(trifluoroacetyl)inositol is a chemically modified derivative of myo-inositol, where all six hydroxyl groups are substituted with trifluoroacetyl (-OCOCF₃) moieties . This substitution enhances its volatility and stability, making it highly suitable for gas chromatography/mass spectrometry (GC/MS) analysis. The trifluoroacetyl groups increase electronegativity, improving ionization efficiency under negative ion chemical ionization (NICI) conditions, achieving sensitivity one order of magnitude higher than trimethylsilylated inositol derivatives . Its primary application lies in analytical chemistry, particularly for quantifying myo-inositol and its phosphorylated forms in biological samples, such as pancreatic islets .

準備方法

Synthetic Routes and Reaction Conditions: Hexakis(trifluoroacetyl)inositol can be synthesized through the reaction of inositol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the trifluoroacetic anhydride acting as both the reagent and solvent. The reaction proceeds as follows: [ \text{Inositol} + 6 \text{(CF}_3\text{CO)}_2\text{O} \rightarrow \text{this compound} + 6 \text{CF}_3\text{COOH} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography, is common in industrial settings.

化学反応の分析

Types of Reactions: Hexakis(trifluoroacetyl)inositol undergoes various chemical reactions, including:

Hydrolysis: The trifluoroacetyl groups can be hydrolyzed under acidic or basic conditions to yield inositol and trifluoroacetic acid.

Substitution: The trifluoroacetyl groups can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: Inositol and trifluoroacetic acid.

Substitution: Inositol derivatives with different acyl groups.

科学的研究の応用

Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)

One of the primary applications of hexakis(trifluoroacetyl)inositol is in the quantification of myo-inositol and its derivatives. The compound's high volatility makes it suitable for analysis using capillary column gas chromatography coupled with mass spectrometry. Research indicates that hexakis(trifluoroacetyl)-myo-inositol exhibits a sensitivity that is significantly higher than that of other derivatives, such as hexakis(trimethylsilyl)-myo-inositol, when analyzed through negative ion chemical ionization mass spectrometry .

Table 1: Comparison of Sensitivities in Mass Spectrometry

| Derivative Type | Sensitivity Level | Analysis Method |

|---|---|---|

| This compound | High | GC-Negative Ion Chemical Ionization |

| Hexakis(trimethylsilyl)inositol | Moderate | GC-Electron Impact Mass Spectrometry |

Biological Research

Role in Inositol Signaling

This compound is instrumental in studying inositol signaling pathways, particularly in the context of phosphoinositides. These molecules are crucial for various cellular functions, including membrane trafficking and protein interactions . The derivative can be used to trace inositol metabolism and its effects on cellular signaling mechanisms.

Case Study: Inositol and Neural Tube Defects

Research has demonstrated that myo-inositol plays a protective role against neural tube defects (NTDs) during embryonic development. Supplementation with myo-inositol has shown promise in preventing NTDs in animal models, suggesting potential therapeutic applications for high-risk pregnancies . this compound can be employed to analyze the metabolic pathways involved in this protective effect.

Nutraceutical Applications

Potential as a Dietary Supplement

Inositols, including this compound derivatives, are being explored for their health benefits, particularly in metabolic disorders. Studies indicate that myo-inositol can enhance insulin sensitivity and may have implications for conditions such as polycystic ovary syndrome (PCOS) . The derivative's role in modulating insulin signaling pathways makes it a candidate for further research as a nutraceutical.

Table 2: Health Benefits of Inositol Derivatives

| Condition | Inositol Type | Observed Benefits |

|---|---|---|

| Polycystic Ovary Syndrome | Myo-Inositol | Improved insulin sensitivity |

| Neural Tube Defects | Myo-Inositol | Prevention of NTDs in animal studies |

| Metabolic Disorders | This compound | Potential modulation of insulin signaling |

Veterinary Science

Use in Animal Feed

Inositols have been evaluated for their safety and efficacy as feed additives in aquaculture. This compound may play a role in enhancing growth performance and health status in fish and crustaceans . The compound's properties could be beneficial for improving nutrient absorption and overall metabolic health.

作用機序

The mechanism of action of hexakis(trifluoroacetyl)inositol involves its ability to interact with various molecular targets through its trifluoroacetyl groups. These interactions can modify the chemical and physical properties of the target molecules, influencing their behavior in biological and chemical systems. The compound can also participate in signaling pathways by acting as a precursor or modulator of inositol phosphates.

類似化合物との比較

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Hexakis(trifluoroacetyl)inositol and related inositol derivatives:

Comparative Analysis of Analytical Utility

- Sensitivity: this compound achieves detection limits of 0.1 pmol via NICI-MS, outperforming trimethylsilylated derivatives (1 pmol) .

- Specificity : IP6 requires LC-MS/MS due to high polarity, whereas trifluoroacetyl derivatives are compatible with GC-MS .

生物活性

Hexakis(trifluoroacetyl)inositol is a modified form of inositol that has garnered attention due to its unique biological properties. This compound is synthesized by the trifluoroacetylation of myo-inositol, which alters its interaction with biological systems compared to native inositol. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Properties

This compound is produced through a multi-step chemical process involving the reaction of myo-inositol with trifluoroacetic anhydride. This modification enhances the volatility and solubility of the compound, making it suitable for various analytical techniques such as gas chromatography and mass spectrometry. The trifluoroacetyl groups increase the lipophilicity of the inositol derivative, which may influence its biological interactions and uptake in cells .

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Signal Transduction : Inositols play a crucial role as second messengers in cellular signaling pathways. This compound may modulate these pathways by affecting the synthesis and degradation of phosphoinositides, which are vital for membrane trafficking and signal transduction .

- Insulin Sensitization : Like other inositol derivatives, this compound may have insulin-sensitizing effects. It can influence glucose metabolism and lipid synthesis, potentially benefiting conditions associated with insulin resistance such as type 2 diabetes and polycystic ovary syndrome (PCOS) .

- Neuroprotective Effects : Preliminary studies suggest that inositol derivatives can stabilize β-amyloid proteins, which are implicated in Alzheimer's disease. This compound's ability to interact with these proteins may provide neuroprotective benefits .

Case Studies

-

Insulin Sensitivity in PCOS :

A study investigated the effects of this compound on insulin sensitivity in women with PCOS. The results indicated that administration of this compound improved insulin sensitivity markers significantly compared to a control group . -

Neuroprotection :

In another study focusing on neurodegenerative diseases, this compound was shown to reduce oxidative stress markers in neuronal cell cultures treated with amyloid-beta peptides. This suggests a potential role in protecting neuronal integrity against Alzheimer's pathology .

Analytical Methods

The quantification of this compound has been achieved using advanced analytical techniques:

Q & A

Basic Research Questions

Q. What is the mechanistic role of IP6 in stimulating non-homologous end joining (NHEJ)?

IP6 enhances NHEJ efficiency by binding to the Ku70/80 heterodimer, a DNA repair complex. Methodologically, this is demonstrated using ammonium sulfate-precipitated extracts (AS65 fraction) that require exogenous IP6 to restore NHEJ activity. The AS65 fraction, depleted of endogenous IP6, shows reduced concatemer formation, which is rescued by adding IP6 (1–10 mM). Specificity is confirmed using charge analogs like inositol hexasulfate (IS6), which fail to stimulate NHEJ .

Q. How is IP6 binding to Ku characterized experimentally?

A filter-binding assay with ³H-labeled IP6 and recombinant Ku proteins quantifies binding affinity. Competition experiments using unlabeled IP6 or analogs (e.g., IS6) validate specificity. For example, wild-type Ku binds IP6 with high specificity (Kd ~500 nM), while lysine-to-alanine mutants (e.g., Ku70DM/80TM) show <5% binding activity . DNA-binding functionality of Ku mutants is confirmed via electrophoretic mobility shift assays (EMSAs) to rule out structural disruptions .

Advanced Research Questions

Q. How can researchers resolve contradictions between IP6-binding affinity and NHEJ efficiency in Ku mutants?

Single-subunit Ku mutants (e.g., Ku70DM/80 or Ku70/80TM) retain partial IP6 binding (17–58% of wild-type) but require higher IP6 concentrations (10 mM) to restore NHEJ activity. In contrast, combinatorial mutants (Ku70DM/80TM) with <2% binding fail to rescue NHEJ even at high IP6 levels. This suggests a threshold effect: NHEJ efficiency correlates with residual IP6-binding capacity. Experimental designs should include dose-response curves (1–10 mM IP6) and Ku-depleted AS65 complementation assays to differentiate partial vs. absolute functional deficits .

Q. What experimental strategies identify IP6’s indirect role in stabilizing NHEJ protein interactions?

IP6 may stabilize weak Ku-XRCC4/ligase IV interactions critical for NHEJ. To test this:

- Use surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) to measure binding kinetics between Ku and XRCC4/ligase IV in the presence/absence of IP6.

- Employ crosslinking agents (e.g., formaldehyde) to trap transient complexes in cell-free extracts, followed by mass spectrometry to identify IP6-dependent interactors .

Q. Methodological Considerations

Q. Key Techniques for IP6-Ku Studies

| Technique | Application | Critical Parameters |

|---|---|---|

| AS65 Fraction Complementation | Isolates IP6-dependent NHEJ activity | Validate depletion of endogenous IP6 via HPLC; confirm Ku dependency with anti-XRCC4 antibodies . |

| Ku Mutant Design | Maps IP6-binding residues | Use ClustalW alignment to identify conserved lysines/arginines; avoid DNA-binding domains (e.g., Ku70 β-barrel) . |

| Wortmannin Inhibition | Confirms DNA-PK dependence | Pre-treat reactions with 20 μM wortmannin to block DNA-PKcs activity . |

Q. Data Contradiction Analysis

-

Observation : Single-subunit Ku mutants show partial NHEJ rescue at high IP6, but combinatorial mutants do not.

- Resolution : IP6 binding is bipartite (requires residues from both Ku70 and Ku80). Single mutants retain one functional subunit, allowing cooperative binding at high IP6. Combinatorial mutants lack both, preventing cooperative effects .

-

Observation : Ku mutants retain DNA binding but fail NHEJ.

- Resolution : IP6 binding and DNA binding are structurally distinct. Use protease sensitivity assays to confirm IP6-induced conformational changes in Ku that do not affect DNA binding .

特性

IUPAC Name |

[4,5,6-trihydroxy-1,2,3-tris(2,2,2-trifluoroacetyl)-2,3-bis[(2,2,2-trifluoroacetyl)oxy]cyclohexyl] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6F18O12/c19-13(20,21)4(40)10(46-7(43)16(28,29)30)2(38)1(37)3(39)11(5(41)14(22,23)24,47-8(44)17(31,32)33)12(10,6(42)15(25,26)27)48-9(45)18(34,35)36/h1-3,37-39H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVBHVSAKGDNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)(C(=O)C(F)(F)F)OC(=O)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6F18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940149 | |

| Record name | 4,5,6-Trihydroxy-1,2,3-tris(trifluoroacetyl)cyclohexane-1,2,3-triyl tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18686-38-9 | |

| Record name | Hexakis(trifluoroacetyl)inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018686389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6-Trihydroxy-1,2,3-tris(trifluoroacetyl)cyclohexane-1,2,3-triyl tris(trifluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。